molecular formula C4H6ClN3O2S B1435840 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide CAS No. 1882441-17-9

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide

Cat. No.: B1435840
CAS No.: 1882441-17-9
M. Wt: 195.63 g/mol
InChI Key: RRKDVNMXBYAUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide (CAS 1882441-17-9) is a valuable chemical intermediate in medicinal chemistry and drug discovery research . This compound features a monosubstituted sulfonamide group and a reactive chloro substituent on an imidazole ring, making it a versatile scaffold for the synthesis of more complex molecules . Its structure is related to that of imidazole-based molecular hybrids and conjugates, a class of compounds that has garnered significant scientific interest for its potential to overcome antibiotic resistance in pathogens . As such, researchers utilize this sulfonamide in the exploration and development of novel antibacterial agents . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can handle this material in accordance with standard laboratory safety protocols. The molecular formula is C 4 H 6 ClN 3 O 2 S and it has a molecular weight of 195.62 g/mol .

Properties

IUPAC Name

2-chloro-3-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-8-3(11(6,9)10)2-7-4(8)5/h2H,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKDVNMXBYAUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorosulfonylation and Subsequent Modifications

One prevalent method involves chlorosulfonylation of imidazole derivatives, followed by methylation at the nitrogen and chlorination at the 5-position:

Step Description Reagents & Conditions Reference
1 Chlorosulfonylation of imidazole Chlorosulfonic acid, temperature control
2 Methylation of the imidazole nitrogen Methyl iodide or dimethyl sulfate, base
3 Chlorination at the 5-position SO₂Cl₂ or PCl₅

This approach allows for selective functionalization but requires careful control to prevent overreaction or side products.

Stepwise Construction from Precursors

Recent advances favor a stepwise synthesis starting from commercially available imidazole derivatives:

This method is exemplified in the patents and literature, providing higher yields and better purity suitable for industrial applications.

Detailed Synthetic Route Based on Patent Data

A prominent synthesis pathway, as disclosed in patent CN103936678A, involves the following steps:

Preparation of the Imidazole Core

  • Starting Material : 4-hydroxyl-4-(4-aminomethyl phenyl)-2-oximido methyne imidazoles.
  • Reaction Conditions : Reflux with thionyl chloride in ethyl acetate or DMF, with molar ratios of 1:2–4 (imidazole derivative to sulfur oxychloride), reaction time 3–6 hours, followed by recrystallization in methanol.

Chlorosulfonylation at the 5-Position

  • Reagents : Sulfur oxychloride (SO₂Cl₂) and organic solvents like ethyl acetate.
  • Conditions : Dropwise addition at 25°C, warming to reflux for 3 hours, then cooling and aqueous workup.
  • Outcome : Formation of 4-(5)-chloro-2-cyano group-5-(4-aminomethyl phenyl) imidazoles with yields around 75–76% and purities exceeding 95%.

N-Methylation and Final Sulfonamide Formation

  • Reagents : N,N-Dimethylamine, anhydrous potassium carbonate, and sulfuryl chloride.
  • Conditions : Backward flow reaction at 25–85°C for 3 hours, followed by aqueous workup and recrystallization.
  • Yield : Approximately 89%, with purities over 98%.

Summary of Key Data

Step Reagents Solvent Temperature Time Yield Purity
1 Thionyl chloride Ethyl acetate/DMF Room temp 3–6 hrs 75–76% >95%
2 Sulfur oxychloride Ethyl acetate 25°C to reflux 3 hrs
3 N,N-Dimethylamine, K₂CO₃, sulfuryl chloride Ethyl acetate 25–85°C 3 hrs 89% >98%

Alternative Methods and Recent Advances

Recent literature highlights the use of heterocyclic building blocks and metal-catalyzed reactions to improve efficiency:

For example, a recent review discusses advances in imidazole synthesis via multicomponent reactions , which could be adapted for sulfonamide derivatives, offering rapid access with high regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of natural substrates, making it effective in enzyme inhibition. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Features References
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide C₄H₆ClN₃O₂S Cl (C2), CH₃ (N1), SO₂NH₂ (C5) Sulfonamide group enhances polarity
Cyazofamid C₁₃H₁₃ClN₄O₂S Cl (C4), CN (C2), N,N-dimethyl-SO₂NH₂ (C1), p-tolyl (C5) Fungicidal activity; agricultural use
5-Chloro-1-ethyl-2-methyl-1H-imidazole C₆H₉ClN₂ Cl (C5), CH₃ (C2), C₂H₅ (N1) Lacks sulfonamide; simpler structure
5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole C₁₁H₁₇ClN₂O₂S CH₂Cl (C5), cyclohexyl (N1), SO₂CH₃ (C2) Bulky cyclohexyl group; sulfone group
1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride C₉H₁₃ClN₂O₂S SO₂Cl (C5), cyclopropylmethyl (N1), C₂H₅ (C2) Reactive sulfonyl chloride precursor

Key Observations :

  • Positional Effects : The placement of chlorine and sulfonamide groups significantly influences reactivity. For example, cyazofamid’s chlorine at C4 and sulfonamide at C1 contribute to its fungicidal properties , whereas the target compound’s sulfonamide at C5 may favor different interactions.
  • Functional Group Diversity : Sulfonyl chlorides (e.g., ) are reactive intermediates, while sulfonamides (e.g., ) are often terminal functional groups with enhanced stability.
  • Steric and Electronic Modifiers : Bulky substituents like cyclohexyl () or cyclopropylmethyl () alter solubility and binding affinity.

Physicochemical Properties

  • Melting Points : While the target compound’s melting point is unspecified, analogs like 3-(1-(4-methoxybenzyl)-1H-imidazol-5-yl)-1H-indole melt at 159–160°C , indicating that substituents heavily influence thermal stability.
  • Reactivity : Sulfonyl chlorides (e.g., ) are moisture-sensitive, whereas sulfonamides () are more stable.

Biological Activity

2-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Chlorine atom at position 2
  • Sulfonamide group at position 5 of the imidazole ring

This specific arrangement contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

Biological Activity Overview

The biological activities associated with this compound include:

Biological Activity Description
Antimicrobial Inhibits the growth of bacteria by interfering with essential metabolic processes.
Anticancer Demonstrates selective cytotoxicity towards cancer cell lines, inducing apoptosis.
Enzyme Inhibition Acts as a competitive inhibitor for enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to inhibit sulfonamide-sensitive enzymes, which are crucial for bacterial survival. The mechanism involves the disruption of folic acid synthesis, essential for bacterial growth and replication .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound in various cancer cell lines:

  • HeLa Cells (Cervical Cancer)
    • IC50: 6–7 µM
    • Mechanism: Induces apoptosis through caspase activation and cell cycle arrest .
  • HCT-116 Cells (Colon Cancer)
    • IC50: 11 µM
    • Notably susceptible to treatment compared to non-cancerous cells .

The selectivity towards cancer cells over non-cancerous cells (e.g., HaCaT with IC50: 18–20 µM) suggests a favorable therapeutic index, making it an attractive candidate for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Binding : The compound binds effectively to active sites of specific enzymes, inhibiting their function.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.
  • Disruption of Metabolic Pathways : By interfering with critical biochemical pathways, it alters cellular homeostasis and promotes cell death in pathogens and cancerous cells alike .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A series of derivatives were synthesized and tested for their biological activity, showing varying degrees of efficacy against different microbial strains and cancer cell lines.
  • Comparative Analysis : When compared to other sulfonamide derivatives, this compound demonstrated enhanced reactivity due to the electronegative chlorine atom at position 2, which may contribute to its superior biological activity .

Q & A

Basic Questions

Q. What are the key safety protocols for handling and storing 2-Chloro-1-methyl-1H-imidazole-5-sulfonamide in laboratory settings?

  • Methodological Answer : Follow strict safety guidelines, including:

  • Storage : Keep in a dry environment (P402) to prevent hydrolysis or decomposition .
  • Handling : Avoid heat and open flames (P210), use personal protective equipment (PPE), and ensure proper ventilation.
  • Emergency Response : For accidental ingestion, seek immediate medical attention (P301 + P310) and provide SDS documentation .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : To confirm the imidazole ring substitution pattern and sulfonamide group presence.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups like C-Cl and sulfonamide (S=O stretches).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity, referencing methods for sulfonamide mixtures (e.g., column selection and mobile phase optimization) .

Q. What are the standard synthetic routes for preparing this compound?

  • Methodological Answer : Common approaches include:

  • Nucleophilic Substitution : Reacting 1-methylimidazole derivatives with chlorinating agents (e.g., SOCl₂) followed by sulfonamide introduction.
  • Catalytic Methods : Use p-toluenesulfonic acid (p-TSA) in DMF under reflux to stabilize intermediates, as demonstrated in analogous imidazole syntheses .

Advanced Research Questions

Q. How can transition-metal-free conditions be applied to synthesize this compound derivatives with improved sustainability?

  • Methodological Answer : Base-promoted cyclization strategies (e.g., using K₂CO₃ or NaOH) can minimize metal contamination. For example, dihydroimidazolones were synthesized via base-mediated spiro-cyclization, avoiding transition-metal catalysts . Optimize solvent polarity and temperature to enhance regioselectivity.

Q. What structural insights can X-ray crystallography provide for this compound, and how does substituent positioning affect reactivity?

  • Methodological Answer : Crystallography reveals bond angles, torsion angles, and packing interactions. For instance, in related nitroimidazoles, the nitro group’s orientation influences electrophilic substitution sites . Use single-crystal X-ray diffraction to map the sulfonamide group’s hydrogen-bonding potential, which impacts solubility and biological activity.

Q. How do electronic effects of the sulfonamide group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The sulfonamide’s electron-withdrawing nature deactivates the imidazole ring, directing electrophiles to the 4-position. For Suzuki-Miyaura couplings, employ Pd catalysts with strong donor ligands (e.g., PPh₃) to overcome reduced reactivity . Validate regioselectivity via DFT calculations or Hammett substituent constants.

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Reaction Monitoring : Use in-situ techniques (e.g., LC-MS) to track intermediate formation.
  • Purification : Optimize column chromatography (e.g., silica gel vs. reverse-phase HPLC) or recrystallization solvents .
  • Side Reactions : Mitigate hydrolysis of the sulfonamide group by controlling reaction pH and moisture levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-methyl-1H-imidazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.